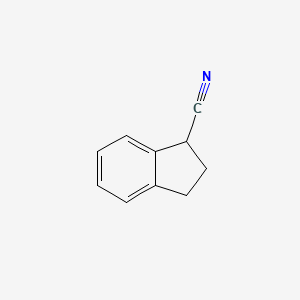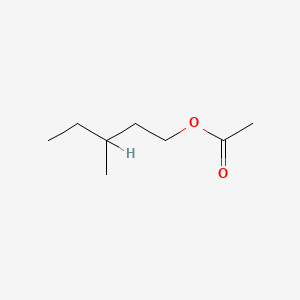
Trimeprazine sulfoxide
Overview
Description
Trimeprazine Sulfoxide is a derivative of Trimeprazine . It is used as an antipruritic, antibacterial, and antimicrobial agent .
Synthesis Analysis
The synthesis of Trimeprazine Sulfoxide involves the use of Baeyer–Villiger monooxygenases (BVMOs) which are able to catalyse the asymmetric oxidation of sulfides . This property has made them attractive catalysts for the synthesis of chiral sulfoxide drugs .Molecular Structure Analysis
The molecular structure of Trimeprazine Sulfoxide is C18H22N2OS . It is a phenothiazine derivative .Physical And Chemical Properties Analysis
Trimeprazine Sulfoxide has a melting point of 91-94°C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Antimicrobial Activities
Trimeprazine sulfoxide has been identified to have antimicrobial properties. It affects the plasma membranes of prokaryotes and eukaryotes, impacting components such as efflux pumps and energy-providing enzymes like ATPase. This action can be particularly useful in addressing infections caused by drug-resistant bacteria. The compound’s ability to disrupt the permeability of bacterial membranes makes it a candidate for alternative therapies against multidrug and extensively drug-resistant tuberculosis .
Synergistic Effects with Antibiotics
Research indicates that Trimeprazine sulfoxide can work synergistically with other antibiotics, such as trimethoprim. This synergy can lower the doses of antibiotics required for treating specific bacterial infections, which is beneficial in reducing side effects and slowing down the development of antibiotic resistance .
Plasmid Curing Activities
Trimeprazine sulfoxide possesses plasmid curing activities. This means it can help eliminate drug-resistant plasmids from bacterial cells, rendering them sensitive to antibiotics again. This application is significant in the fight against antibiotic resistance, as it could potentially reverse resistance in bacterial populations .
Research Chemicals and Analytical Standards
As a high-quality certified reference material, Trimeprazine sulfoxide is used in the development of research chemicals and analytical standards. These standards are crucial for ensuring the accuracy and reliability of scientific experiments, particularly in infectious disease research .
Efflux Pump Inhibition
Efflux pumps are a mechanism used by bacteria to expel toxic substances, including antibiotics, from their cells. Trimeprazine sulfoxide’s ability to inhibit these pumps can enhance the effectiveness of antibiotics by ensuring higher intracellular concentrations of the drugs .
Quorum Sensing Interference
Quorum sensing is a process by which bacteria communicate and coordinate their behavior, including virulence and biofilm formation. Trimeprazine sulfoxide’s interference with quorum sensing can disrupt these bacterial communications, potentially leading to the development of new anti-virulence strategies .
Molecular Biology Research
In molecular biology, Trimeprazine sulfoxide can be used to study the effects of phenothiazines on cellular membranes and genetic regulation. This research can provide insights into the molecular mechanisms of action of phenothiazines and similar compounds .
Development of New Therapeutic Agents
The various actions of Trimeprazine sulfoxide on bacterial cells, such as efflux pump inhibition and quorum sensing interference, offer a foundation for the development of new therapeutic agents. These agents could target specific bacterial mechanisms and contribute to the creation of novel treatments for infections .
Mechanism of Action
Safety and Hazards
Trimeprazine Sulfoxide is toxic if swallowed . It may cause an allergic skin reaction and serious eye damage . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid driving and doing other tasks or actions that call for alertness until you see how Trimeprazine Sulfoxide affects you .
properties
IUPAC Name |
N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLXDYORQZVLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905702 | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimeprazine sulfoxide | |
CAS RN |
10071-07-5 | |
| Record name | Trimeprazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMEPRAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)









